9-Isopropenyl-6-methyl-3-pentyl-5a,6,7,8,9,9a-hexahydrodibenzo[b,d]furan-1,6-diol

biased agonism CB1 receptor cAMP assay

9-Isopropenyl-6-methyl-3-pentyl-5a,6,7,8,9,9a-hexahydrodibenzo[b,d]furan-1,6-diol, commonly designated Cannabielsoin (CBE; CAS 52025-76-0), is a phytocannabinoid metabolite belonging to the cannabielsoin-type subclass of cannabinoids. With a molecular formula of C21H30O3 and a monoisotopic mass of 330.219 Da, CBE is structurally characterized by a hexahydrodibenzo[b,d]furan core bearing a 3-pentyl chain, a 9-isopropenyl group, a 6-methyl substituent, and hydroxyl groups at positions 1 and 6.

Molecular Formula C21H30O3
Molecular Weight 330.5 g/mol
Cat. No. B12318161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Isopropenyl-6-methyl-3-pentyl-5a,6,7,8,9,9a-hexahydrodibenzo[b,d]furan-1,6-diol
Molecular FormulaC21H30O3
Molecular Weight330.5 g/mol
Structural Identifiers
SMILESCCCCCC1=CC(=C2C3C(CCC(C3OC2=C1)(C)O)C(=C)C)O
InChIInChI=1S/C21H30O3/c1-5-6-7-8-14-11-16(22)19-17(12-14)24-20-18(19)15(13(2)3)9-10-21(20,4)23/h11-12,15,18,20,22-23H,2,5-10H2,1,3-4H3
InChIKeyRBEAVAMWZAJWOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Isopropenyl-6-methyl-3-pentyl-5a,6,7,8,9,9a-hexahydrodibenzo[b,d]furan-1,6-diol (Cannabielsoin): Compound Identity, Class, and Baseline Characteristics for Procurement Evaluation


9-Isopropenyl-6-methyl-3-pentyl-5a,6,7,8,9,9a-hexahydrodibenzo[b,d]furan-1,6-diol, commonly designated Cannabielsoin (CBE; CAS 52025-76-0), is a phytocannabinoid metabolite belonging to the cannabielsoin-type subclass of cannabinoids [1]. With a molecular formula of C21H30O3 and a monoisotopic mass of 330.219 Da, CBE is structurally characterized by a hexahydrodibenzo[b,d]furan core bearing a 3-pentyl chain, a 9-isopropenyl group, a 6-methyl substituent, and hydroxyl groups at positions 1 and 6 . CBE is primarily recognized as an oxidation byproduct of cannabidiol (CBD) and a minor mammalian metabolite of CBD formed via cytochrome P450-mediated epoxide intermediates [2]. First cited in 1973 and structurally characterized in subsequent decades, CBE has only recently—since 2024—been subjected to systematic in vitro receptor pharmacology studies, revealing a previously unrecognized biased agonist profile at the cannabinoid CB1 receptor [2]. This compound is available as a certified reference material from established analytical standards suppliers for research and forensic applications .

Why Cannabielsoin Cannot Be Interchanged with Cannabidiol, Δ9-THC, or Other Cannabinoid Analogs: A Procurement-Relevant Differentiation Summary


Cannabielsoin occupies a unique pharmacological niche that precludes its substitution by the two most commercially dominant cannabinoids—CBD and Δ9-THC—or by other minor phytocannabinoids. Unlike CBD, which acts predominantly as a CB1 antagonist/negative allosteric modulator with negligible direct agonist activity, CBE functions as a bona fide CB1 agonist with pronounced signaling bias toward the G-protein/cAMP pathway and a complete absence of β-arrestin recruitment [1]. Conversely, unlike Δ9-THC—a potent (EC50 ~13 nM) balanced agonist that activates both cAMP and β-arrestin pathways—CBE is a weak partial agonist (EC50 3.7 µM) with pathway-selective efficacy, producing only ~60% of the maximal cAMP response of the full agonist CP55940 [1]. Furthermore, CBE's in vivo pharmacological profile differs markedly from CBD: whereas CBD prolongs pentobarbital-induced sleep in mice, CBE possesses little activity in this classical CNS-depressant potentiation assay, nor does it significantly alter body temperature [2][3]. These three dimensions—signaling bias, potency, and in vivo behavioral pharmacology—establish that CBE is not functionally interchangeable with its parent compound CBD or with the prototypical cannabinoid agonist THC, making it a distinct procurement entity for targeted research applications.

Quantitative Differentiation Evidence for Cannabielsoin: Comparator-Anchored Pharmacology, Signaling Bias, and Structural Data


Biased CB1 Agonism: cAMP Pathway Activation Without β-Arrestin Recruitment—Direct Comparison with Δ9-THC and CBD

S-CBE exhibits a striking functional selectivity profile at the human CB1 receptor that distinguishes it from both Δ9-THC and CBD. In the cAMP Hunter™ assay using CHO-K1 cells overexpressing human CB1, S-CBE acts as an agonist with an EC50 of 3.7 µM (1.23 µg/mL), achieving approximately 60% of the maximal response (Emax) of the full agonist CP55940 [1]. In contrast, under identical assay conditions using the same cell line, Δ9-THC displays an EC50 of 13 nM—approximately 285-fold more potent [1]. Critically, S-CBE shows no agonist activity whatsoever in the β-arrestin recruitment assay at concentrations up to 12 µM, whereas Δ9-THC robustly recruits β-arrestin [1]. CBD, by comparison, functions as a CB1 antagonist/negative allosteric modulator and does not activate either signaling pathway [1]. This cAMP-biased, β-arrestin-sparing profile is a quantifiable functional signature not replicated by any other commercially available phytocannabinoid standard.

biased agonism CB1 receptor cAMP assay β-arrestin G-protein signaling

Molecular Docking Pose Differentiation: S-CBE Occupies a Distinct CB1 Binding Configuration Relative to Δ9-THC

In silico docking simulations using the agonist-state human CB1 crystal structure (5XRA) reveal that S-CBE adopts a binding pose fundamentally distinct from that of Δ9-THC. The closest distance between the toggle-switch residue Phe200 and the ligand was calculated as 5.72 Å for S-CBE versus 3.84 Å for Δ9-THC [1]. Unlike Δ9-THC, which forms a canonical hydrogen bond with Ser383 via its phenolic OH group, S-CBE cannot establish this interaction; instead, its pentyl chain diverges from the receptor's central axis to occupy a side pocket, establishing contacts with lipophilic residues Phe268 and Ile267 of extracellular loop 2 (ECL2) [1]. The docking scores for S-CBE were significantly lower (less favorable) than those for Δ9-THC, consistent with the ~285-fold difference in functional cAMP potency [1]. Computational modeling further suggests that the R-CBE enantiomer, while not yet synthetically available in pure form, may possess partial agonist activity with a binding mode intermediate between S-CBE and Δ9-THC [1].

molecular docking CB1 binding pose structure-activity relationship Autodock Vina

In Vivo Pharmacological Differentiation from Cannabidiol: Pentobarbital Sleep and Body Temperature Assays in Mice

In classical CNS pharmacological screening in mice, CBE exhibits a behavioral profile markedly distinct from its parent compound CBD. Yamamoto and colleagues (1988) assessed the effects of CBE on pentobarbital-induced sleeping time and on body temperature in mice, and reported that CBE 'possessed little activity in either case' [1]. In a subsequent 1991 study, the same group demonstrated that CBD, in contrast, significantly prolonged pentobarbital-induced sleep, while the dimethyl ether analog CBDD and the epoxide derivative 1S,2R-epoxy-CBD-2',6'-diacetate produced hypothermia [2]. This functional dissociation—CBD prolongs pentobarbital sleep; CBE does not—indicates that the metabolic conversion of CBD to CBE via cytochrome P450 abolishes this particular CNS-depressant-potentiating activity. The in vitro hepatic microsome data further quantify that CBE formation from CBD represents approximately one-sixth the amount of the major metabolite 7-hydroxy-CBD under standard incubation conditions with guinea pig liver microsomes [1].

in vivo pharmacology pentobarbital-induced sleep hypothermia CNS depression mouse model

Cannabielsoin as a Specific Oxidative Degradation Marker of Cannabidiol: Quantitative Evidence from E-Liquid Stability Studies

CBE is not merely a trace metabolite but is a quantitatively significant oxidative degradation product of CBD under pharmaceutically relevant storage conditions. In a 2022 forced degradation study of CBD in a prototype e-liquid formulation (propylene glycol/vegetable glycerin), untargeted analysis by UHPLC-TIMS-TOF-MS demonstrated that storage for 4 weeks under stress conditions (40 °C, 75% relative humidity, dark) and ambient conditions (25 °C, 60% relative humidity, daylight) led to increases in both the number and abundance of cannabinoid-related degradation products, with cannabielsoin (CBE) and CBD-hydroxyquinone (HU-331) identified as the two named oxidation products [1]. In contrast, formulations protected from light and stored at 4 °C for 4 weeks showed only very small increases in CBD oxidation products [1]. This positions CBE as a sentinel marker for CBD oxidative degradation—a role that structurally unrelated cannabinoid impurities (e.g., Δ9-THC, CBN, CBG) cannot fulfill, as they arise from distinct chemical pathways (isomerization, dehydration, biosynthesis) rather than from CBD oxidation.

CBD degradation oxidative stability e-liquid formulation UHPLC-TIMS-TOF-MS forced degradation

CB2 Receptor Affinity and Intranasal Permeation: Cannabielsoin Among Four Phytocannabinoids Identified for Migraine Target Engagement

Cannabielsoin has been identified as one of only four phytocannabinoid compounds—alongside cannabicyclol, cannabidiolic acid, and cannabicitran—demonstrating in silico binding affinity for the CB2 receptor in a study targeting migraine therapeutics via intranasal delivery [1]. In silico docking was performed against the CB2 receptor active site, and the four identified compounds were subsequently evaluated in ex vivo permeation studies across sheep nasal epithelial tissue, demonstrating that certain cannabinoids can traverse the nasal epithelium for systemic and potential nose-to-brain delivery [1]. While the study does not report discrete Ki or docking score values per compound in the available abstract, the identification of CBE among a select subset of 4 out of a broader panel of Cannabis sativa phytochemicals for CB2 engagement provides class-level differentiation from the majority of phytocannabinoids that lack this receptor affinity profile.

CB2 receptor in silico docking migraine intranasal delivery nasal epithelial permeation

Cannabielsoin Procurement Application Scenarios: Where This Compound Delivers Irreplaceable Research and Analytical Value


Biased Signaling Pathway Dissection at CB1: G-Protein vs. β-Arrestin Selectivity Tool Compound

S-CBE serves as a pathway-selective pharmacological tool for laboratories investigating functional selectivity (biased agonism) at the cannabinoid CB1 receptor. Because S-CBE activates the G-protein/cAMP cascade (EC50 3.7 µM, ~60% Emax of CP55940) while showing zero agonism in β-arrestin recruitment assays (up to 12 µM), it enables researchers to selectively stimulate one arm of CB1 signaling without engaging the other—a capacity not shared by Δ9-THC (balanced agonist), CBD (antagonist), or CP55940 (full balanced agonist) [1]. This application is directly supported by the in vitro cAMP and β-arrestin data from Haghdoost et al. (2024), which constitutes the first and currently only publication characterizing CBE receptor pharmacology in vitro. Procurement of high-purity CBE reference material (≥95%, available from Cayman Chemical and Sigma-Aldrich/Cerilliant) enables dose-response studies in recombinant CB1-expressing cell lines, with the Cerilliant certified reference material solution (1 mg/mL in degassed methanol) designed specifically for LC-MS/MS and GC/MS quantification applications .

CBD Product Stability Testing and Oxidative Degradation Monitoring

Cannabielsoin functions as a critical analyte in forced degradation and stability-indicating studies of CBD-containing formulations, including e-liquids, oils, and pharmaceutical preparations. As demonstrated by Grijó et al. (2022), CBE forms as a named oxidative degradation product of CBD under both stress (40 °C/75% RH) and ambient storage conditions, while its formation is minimized at 4 °C with light protection [2]. Quality control and analytical development laboratories require a certified CBE reference standard to: (i) identify and quantify the oxidative degradation pathway in CBD products; (ii) establish system suitability parameters in stability-indicating HPLC/LC-MS methods; and (iii) differentiate oxidative degradation from acid-catalyzed isomerization (which produces Δ8-/Δ9-THC) or thermal degradation. The availability of CBE as a Cerilliant Certified Spiking Solution® supports its use in validated analytical methods compliant with ISO Guide 34, ISO/IEC 17025, and ISO 13485 .

Forensic Toxicology and Clinical Urine Drug Testing: CBD Metabolite-Specific Analysis

In forensic and clinical toxicology settings, CBE serves as a metabolic marker to distinguish CBD consumption from the presence of other cannabinoids. As a mammalian metabolite of CBD formed via cytochrome P450 enzymes (formation inhibited by SKF 525-A, metyrapone, and α-naphthoflavone), CBE can be detected in biological matrices following CBD administration [3][4]. The Cerilliant CBE solution (1 mg/mL) is specifically marketed as a stable-labeled internal standard suitable for quantitation of cannabielsoin levels by LC-MS/MS and GC/MS for applications including urine drug testing, pharmaceutical research, clinical toxicology, and forensic analysis . This scenario is supported by the extensive body of metabolic studies from the Yamamoto group (1988–1991), which established CBE as a bona fide in vivo metabolite across multiple species (guinea pig > mouse > rabbit > rat), with the highest formation activity observed in guinea pig hepatic microsomes [3][4].

Cannabinoid Structure-Activity Relationship (SAR) and Molecular Docking Studies

CBE's structurally unique binding pose within the CB1 receptor—characterized by a 5.72 Å distance to the toggle-switch residue Phe200 (vs. 3.84 Å for Δ9-THC), absence of hydrogen bonding with Ser383, and engagement of alternative lipophilic contacts in the ECL2 side pocket (Phe268, Ile267)—makes it a valuable ligand for computational and structural biology studies aimed at understanding the molecular determinants of CB1 functional selectivity [1]. Researchers can use CBE as a comparative ligand alongside Δ9-THC in molecular docking and molecular dynamics simulations to identify the structural features that govern biased signaling. The ongoing patent activity around CBE synthesis (e.g., Canopy Growth Corporation's US Patent for methods of synthesizing CBE and analogs thereof, issued 2024) further underscores the commercial and scientific interest in accessing this compound at scale for SAR exploration [5]. The recent structural revision published by Monroe et al. (2021) in Chemical Communications, which reassigned a previously misidentified synthetic product as cannabielsoin using anisotropic NMR, provides the definitive constitutional and configurational characterization required for rigorous SAR studies [6].

Quote Request

Request a Quote for 9-Isopropenyl-6-methyl-3-pentyl-5a,6,7,8,9,9a-hexahydrodibenzo[b,d]furan-1,6-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.